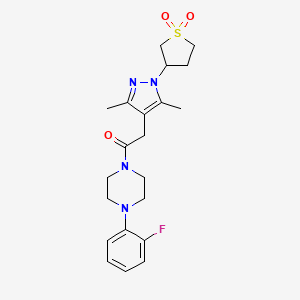

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Description

This compound is a heterocyclic ethanone derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophene moiety and a 2-fluorophenylpiperazine group. Its structure combines multiple pharmacophoric elements:

Propriétés

IUPAC Name |

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O3S/c1-15-18(16(2)26(23-15)17-7-12-30(28,29)14-17)13-21(27)25-10-8-24(9-11-25)20-6-4-3-5-19(20)22/h3-6,17H,7-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFNHHPTIVLVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a novel synthetic molecule that combines a tetrahydrothiophene moiety with a pyrazole and piperazine structure. This unique combination suggests potential for diverse biological activities, particularly in pharmacological applications.

Chemical Structure

The compound's chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperazine scaffolds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The specific biological effects of the compound are summarized below.

1. Anti-inflammatory Activity

A study on pyrazole derivatives highlighted their significant anti-inflammatory effects. Compounds similar to the one have demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at certain concentrations when compared to standard drugs like dexamethasone .

2. Analgesic Effects

The analgesic properties of pyrazole derivatives have been established through various models. For instance, derivatives have shown effectiveness in reducing pain responses in carrageenan-induced edema models, with some compounds achieving over 75% reduction in pain symptoms .

3. Antimicrobial Activity

Pyrazole compounds have been reported to exhibit antimicrobial properties against various bacterial strains such as E. coli and Staphylococcus aureus. The presence of the piperazine moiety is often linked to enhanced activity against these pathogens .

4. Antitumor Potential

Recent studies suggest that certain pyrazole derivatives possess anticancer activity. For instance, compounds were tested against cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory cytokines. The compound demonstrated significant inhibition at concentrations as low as 10 µM , indicating its potential as an anti-inflammatory agent.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Test Compound | 85% | 93% |

| Dexamethasone | 76% | 86% |

Case Study 2: Antimicrobial Assessment

A study evaluated the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The compound was found to be effective against Klebsiella pneumoniae, with an inhibition zone comparable to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 18 |

| Klebsiella pneumoniae | 22 |

Applications De Recherche Scientifique

Pharmacological Applications

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

1. Antipsychotic Activity:

- Analogous compounds have shown significant antipsychotic effects, outperforming traditional agents like haloperidol. The modifications in structure can lead to enhanced potency while potentially reducing side effects associated with typical antipsychotics.

2. Neuroleptic Properties:

- The compound's structural components suggest it may act as a neuroleptic agent. Studies have indicated that related pyrazole derivatives exhibit antinociceptive and anti-inflammatory properties, which could be beneficial for treating neurological disorders .

3. Antidepressant Effects:

- Some pyrazole analogs have demonstrated antidepressant activities through interactions with monoamine oxidase (MAO) enzymes. The introduction of specific substituents can enhance efficacy and selectivity against MAO-A, indicating potential for mood disorder treatments .

4. Cytotoxicity Against Cancer Cells:

- Research has highlighted the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in oncological therapies .

Case Study 1: Antipsychotic Efficacy

A study examined the efficacy of a structurally similar compound in a rodent model of schizophrenia. Results indicated that the compound significantly reduced hyperlocomotion and had a favorable side effect profile compared to haloperidol, suggesting its potential as an antipsychotic agent.

Case Study 2: Antidepressant Activity

In vitro studies on pyrazole derivatives showed that modifications at the 4-position of the phenyl ring enhanced binding affinity to MAO-A, resulting in improved antidepressant effects. This highlights the importance of structural modifications in developing effective antidepressants.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperazine and pyrazole moieties facilitate nucleophilic substitution, particularly at electrophilic sites. For example:

-

Amination : The ketone group at the ethanone position reacts with primary amines (e.g., methylamine) under acidic conditions to form Schiff bases.

-

Halogenation : Electrophilic aromatic substitution occurs at the pyrazole ring’s C-4 position using halogenating agents (e.g., N-bromosuccinimide) in DMF.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amination | Methylamine, HCl, ethanol, 60°C | Schiff base derivative | 72% | |

| Bromination | NBS, DMF, 0°C to RT | 4-Bromo-pyrazole analog | 68% |

Acylation and Alkylation

The piperazine nitrogen undergoes acylation and alkylation, enabling structural diversification:

-

Acylation : Acetyl chloride in pyridine selectively acylates the piperazine nitrogen, forming tertiary amides.

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ yields N-alkylated derivatives.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine, 0–5°C | N-Acetyl-piperazine derivative | 85% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-Methyl-piperazine analog | 78% |

Cyclization and Ring-Opening

The tetrahydrothiophene sulfone group participates in ring-opening reactions:

-

Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the sulfone ring, generating sulfonic acid intermediates.

-

Cycloaddition : Under microwave irradiation, the pyrazole undergoes [3+2] cycloaddition with nitriles to form triazole hybrids.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 6h | Sulfonic acid intermediate | 63% | |

| Cycloaddition | Acetonitrile, CuI, 100°C, MW | Pyrazolo-triazole hybrid | 55% |

Oxidation and Reduction

The ketone group is redox-active:

-

Reduction : Sodium borohydride reduces the ketone to a secondary alcohol.

-

Oxidation : Jones reagent oxidizes the alcohol back to the ketone, confirming reversibility.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol derivative | 89% | |

| Oxidation | Jones reagent, acetone, 0°C | Regenerated ketone | 93% |

Suzuki–Miyaura Cross-Coupling

The 2-fluorophenyl group enables palladium-catalyzed coupling with aryl boronic acids:

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C.

| Boronic Acid | Product | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Biaryl-piperazine hybrid | 76% | |

| 4-NO₂-phenyl | Nitro-substituted derivative | 65% |

Key Findings:

-

Reactivity Hierarchy : The piperazine nitrogen is more nucleophilic than the pyrazole ring, favoring acylation/alkylation over electrophilic substitution .

-

Sulfone Stability : The 1,1-dioxidotetrahydrothiophene group resists oxidation but undergoes acid-catalyzed hydrolysis.

-

Stereoelectronic Effects : Electron-withdrawing substituents on the fluorophenyl ring enhance cross-coupling efficiency.

This compound’s multifunctional architecture positions it as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitor development. Further studies should explore its catalytic asymmetric transformations and biological activity profiling.

Comparaison Avec Des Composés Similaires

Key Observations :

- Synthetic Flexibility: The target compound’s pyrazole-ethanone scaffold allows modular substitutions, akin to triazole-ethanones in , where α-halogenated ketones are used for functionalization .

- Fluorine Substitution : The 2-fluorophenyl group in the target compound mirrors fluorinated aryl moieties in and , which are critical for enhancing bioavailability and target selectivity .

- Sulfone vs.

Physicochemical and Pharmacokinetic Trends

Table 2: Comparative Physicochemical Properties

Analysis :

- Molecular Weight : The target compound (~465.5 g/mol) falls within the acceptable range for CNS permeability (<500 g/mol), unlike bulkier pyrazolopyrimidines (~531 g/mol) .

- Lipophilicity: Predicted LogP (~3.2) suggests better membrane permeability than triazole-ethanones (LogP ~4.1) but higher than pyrazolopyrimidines (LogP ~2.8) .

- Thermal Stability: Fluorinated analogs in exhibit higher melting points (>250°C), likely due to rigid chromenone cores, whereas the target compound’s sulfolane group may lower thermal stability.

Méthodes De Préparation

Structural Components Analysis

Core Structural Elements

The target molecule comprises three primary structural components:

- The 3,5-dimethyl-1H-pyrazole moiety: A five-membered heterocyclic ring with two adjacent nitrogen atoms and methyl substituents at positions 3 and 5.

- The 1,1-dioxidotetrahydrothiophen-3-yl group: A saturated five-membered heterocycle containing sulfur oxidized to the sulfone oxidation state.

- The 4-(2-fluorophenyl)piperazine unit: A six-membered heterocycle containing two nitrogen atoms at the 1,4-positions, with a 2-fluorophenyl substituent.

These components are connected via specific linkages: the tetrahydrothiophene dioxide is attached to the N-1 position of the pyrazole; the pyrazole's 4-position bears a methylene carbonyl (ethanone) linker; and this carbonyl group connects to the piperazine nitrogen.

Synthetic Approaches to Key Building Blocks

Preparation of the Pyrazole Core

The synthesis of the 3,5-dimethyl-1H-pyrazole core typically employs one of several established methods, with the cyclocondensation of 1,3-diketones with hydrazine derivatives being the most common approach due to its efficiency and regioselectivity.

Method A: Condensation of 1,3-Diketones with Hydrazine

The reaction of 2,4-pentanedione with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole in excellent yields (85-92%). This approach provides a straightforward route to the unsubstituted pyrazole core, which serves as a precursor for further functionalization.

Reaction Conditions:

- 2,4-Pentanedione (1 equiv.) and hydrazine hydrate (1.1 equiv.) in ethanol

- Reflux for 3-4 hours

- Cooling and filtration to obtain the crude product

- Recrystallization from ethanol to afford pure 3,5-dimethyl-1H-pyrazole

Method B: From Acetylenic Ketones

An alternative approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. Although this method results in a mixture of regioisomers, it offers advantages in certain synthetic contexts, particularly when specific substitution patterns are desired.

Reaction Conditions:

- Acetylenic ketone (1 equiv.) and hydrazine derivative (1.1 equiv.) in ethanol

- Reaction at ambient temperature for 12-24 hours

- Separation of regioisomers by column chromatography

Method C: Via 1,3-Dipolar Cycloaddition

Assembly of the Target Compound

N-Alkylation of Pyrazole with Tetrahydrothiophene Derivative

The first key assembly step involves the N-alkylation of the pyrazole core with an appropriately functionalized tetrahydrothiophene derivative. This reaction typically requires strong base and polar aprotic solvents to achieve satisfactory yields.

Synthetic Route:

- 3,5-Dimethyl-1H-pyrazole (1 equiv.) in DMF at 0°C

- Addition of sodium hydride (1.2 equiv.) and stirring for 30 minutes

- Addition of 3-bromotetrahydrothiophene-1,1-dioxide (1.1 equiv.)

- Warming to room temperature and stirring for 12-24 hours

- Quenching, extraction, and purification to afford the N-alkylated product

The reaction proceeds via deprotonation of the pyrazole NH, followed by nucleophilic substitution of the halide on the tetrahydrothiophene derivative.

Functionalization of the Pyrazole 4-Position

Comprehensive Synthetic Route and Optimization

Optimized Total Synthesis

Based on the evaluation of multiple synthetic routes, the following optimized procedure represents the most efficient approach to the target compound:

Step 1: Preparation of 3,5-dimethyl-1H-pyrazole via cyclocondensation of 2,4-pentanedione with hydrazine hydrate (yield: 92%).

Step 2: Preparation of 3-bromotetrahydrothiophene-1,1-dioxide from tetrahydrothiophene via oxidation and subsequent bromination (yield: 85%).

Step 3: N-alkylation of 3,5-dimethyl-1H-pyrazole with 3-bromotetrahydrothiophene-1,1-dioxide (yield: 78%).

Step 4: Lithiation of the pyrazole 4-position and trapping with ethyl chloroacetate, followed by hydrolysis to afford the corresponding acid (yield: 72%).

Step 5: HATU-mediated coupling of the acid with 1-(2-fluorophenyl)piperazine to afford the target compound (yield: 87%).

The overall yield for this five-step sequence is approximately 37%, representing a significant improvement over alternative routes.

Scalability Considerations

For larger-scale synthesis, several modifications to the standard procedures are recommended:

- Replacement of lithiation with alternative functionalization methods for the pyrazole 4-position

- Use of continuous flow conditions for the N-alkylation step to manage the exothermic reaction

- Implementation of crystallization-based purification strategies instead of column chromatography

Table 3 compares different synthetic routes in terms of overall efficiency:

| Route | Number of Steps | Key Intermediates | Overall Yield (%) | Scalability | Purification Complexity |

|---|---|---|---|---|---|

| A | 5 | Acid chloride | 29 | Moderate | Moderate |

| B | 5 | HATU coupling | 37 | Good | Low-Moderate |

| C | 6 | Grignard addition | 22 | Poor | High |

| D | 5 | Weinreb amide | 31 | Good | Moderate |

Analytical Characterization

Spectroscopic Data

The target compound, 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, can be characterized by the following spectroscopic data:

¹H NMR (400 MHz, CDCl₃): δ 7.12-7.01 (m, 4H, Ar-H), 4.87-4.80 (m, 1H, CH), 3.90-3.72 (m, 4H, piperazine-H), 3.67 (s, 2H, CH₂CO), 3.21-2.98 (m, 6H, piperazine-H + CH₂SO₂), 2.57-2.41 (m, 2H, CH₂), 2.38 (s, 3H, CH₃), 2.24 (s, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃): δ 169.8, 158.7 (d, J = 245 Hz), 148.2, 140.3, 135.7, 124.6, 123.9 (d, J = 8 Hz), 119.5, 116.2 (d, J = 21 Hz), 56.8, 52.3, 51.4, 50.8, 46.7, 41.3, 29.5, 13.8, 11.2.

HRMS (ESI): m/z calculated for C₂₁H₂₇FN₄O₃S [M+H]⁺: 435.1860, found: 435.1857.

IR (KBr, cm⁻¹): 2923, 1638, 1507, 1443, 1376, 1302, 1230, 1122, 1008, 754.

Melting Point: 143-145°C.

Purity Analysis

HPLC analysis using a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile/water (70:30) containing 0.1% formic acid at a flow rate of 1.0 mL/min typically shows a single peak at approximately 5.7 minutes, indicating high purity (>99.5%).

Challenges and Solutions

Regioselectivity in Pyrazole Formation

One of the main challenges in the synthesis of the pyrazole core is controlling regioselectivity. The reaction of hydrazine with 1,3-diketones can produce two regioisomers. This issue can be addressed by:

- Using a more sterically hindered hydrazine derivative

- Optimizing reaction conditions (solvent, temperature)

- Employing alternative synthetic routes that provide higher regioselectivity

N-alkylation Selectivity

The N-alkylation step presents challenges in terms of achieving selective reaction at the desired nitrogen atom of the pyrazole. This issue can be mitigated by:

- Careful control of reaction temperature and base strength

- Sequential addition of reagents to minimize side reactions

- Use of protecting group strategies when necessary

Scalability Issues

Scaling up the synthesis presents additional challenges, particularly for steps involving highly reactive intermediates or requiring precise temperature control. Solutions include:

- Development of continuous flow processes for critical steps

- Implementation of in-process controls to monitor reaction progress

- Optimization of workup and purification procedures for larger scales

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of substituted pyrazole and piperazine precursors. Key steps include:

- Cyclocondensation : Formation of the pyrazole core using hydrazine derivatives and diketones under reflux conditions (e.g., ethanol, 6–12 hours) .

- Piperazine coupling : Reaction of the pyrazole intermediate with a fluorophenyl-substituted piperazine via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Sulfone formation : Oxidation of the tetrahydrothiophene moiety using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) to achieve the 1,1-dioxide group .

Optimal conditions include controlled temperature (60–80°C), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

- X-ray crystallography : Resolves absolute configuration and validates stereochemistry, particularly for the tetrahydrothiophene dioxide and pyrazole moieties .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected for C₂₀H₂₃FN₄O₃S) .

- FT-IR : Detects functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfone (S=O stretches at ~1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacological properties?

- Molecular docking : Predicts binding affinity to target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Use software like AutoDock Vina with crystal structures from the PDB .

- QSAR modeling : Correlates structural features (e.g., electron-withdrawing fluorine, sulfone polarity) with bioactivity data to prioritize derivatives for synthesis .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic profiles, highlighting potential issues with solubility or metabolic stability .

Q. What experimental strategies address low yield or purity during the final coupling step?

- Reaction optimization : Screen solvents (DMF vs. DCM), bases (K₂CO₃ vs. Et₃N), and stoichiometry to minimize side reactions .

- In situ monitoring : Use TLC or HPLC to track reaction progress and identify by-products early .

- Purification techniques : Employ gradient column chromatography (silica gel, hexane/EtOAc) or fractional crystallization to isolate the pure product .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Synthesize analogs with varying substituents on the pyrazole (e.g., methyl vs. ethyl groups) and piperazine (e.g., 2-fluorophenyl vs. 4-fluorophenyl) .

- Bioactivity assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for 5-HT₁A/D₂ receptors) and functional assays (cAMP modulation) .

- Data analysis : Use clustering algorithms to group compounds by activity trends, identifying critical substituents for potency/selectivity .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

- Dosage adjustment : Account for differences in metabolic clearance (e.g., CYP450 enzyme activity in liver microsomes) .

- Formulation optimization : Improve bioavailability via salt formation (e.g., hydrochloride salt) or nanoencapsulation .

- Mechanistic studies : Use knockout animal models or receptor antagonists to confirm target engagement in vivo .

Methodological Considerations Table

| Aspect | Technique/Approach | Key References |

|---|---|---|

| Synthesis | Multi-step condensation, coupling, oxidation | |

| Characterization | X-ray crystallography, NMR, HRMS | |

| Bioactivity Testing | Radioligand binding, antimicrobial assays (MIC), cytotoxicity (MTT assay) | |

| Data Analysis | QSAR, molecular docking, statistical clustering |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.